molecular formula C27H27N3O5 B2615511 (Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide CAS No. 1087665-44-8

(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide

Cat. No. B2615511
CAS RN: 1087665-44-8
M. Wt: 473.529
InChI Key: YUVIFCYDIWBSNL-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.529. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

A series of novel cyanoacrylates containing furan or tetrahydrofuran moieties have been synthesized, demonstrating the structural diversity achievable with compounds related to (Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide. These compounds were characterized using 1H NMR, elemental analysis, and single-crystal X-ray diffraction analysis, highlighting their potential in various scientific research applications, particularly in the realm of herbicidal activities, plant growth regulation, and fungicidal activities. The structural analysis provides a foundational understanding of the molecular framework and potential reactivity of such compounds (Liu et al., 2007).

Biological Activities

The biological activities of cyanoacrylates, which share a structural motif with this compound, have been explored, revealing their herbicidal, plant growth regulatory, and fungicidal potentials. These findings suggest that similar compounds could have significant applications in agriculture, for instance, in weed control and crop management, by selectively targeting dicotyledonous weeds over monocotyledons and influencing plant growth in various ways (Liu et al., 2007).

Chemical Transformations and Applications

The chemical transformations of 2(3H)-furanone derivatives into oxazinone and pyrimidinone heterocycles have been studied, showcasing the versatility of furan-containing compounds in synthetic organic chemistry. This work involves the synthesis of a furan-2-ylmethylene derivative and its conversion through thermolysis and base-catalyzed decomposition, demonstrating potential pathways for the functionalization and application of compounds similar to this compound in the synthesis of biologically relevant heterocycles (Hashem et al., 2017).

Optical and Electronic Properties

The study of the optical properties of 3-aryl-2-cyano acrylamide derivatives, which share structural similarities with this compound, revealed interesting fluorescence switching phenomena based on their stacking mode and molecular interactions. This indicates potential applications in material science, particularly in the development of fluorescent materials and sensors, where such compounds could be tailored for specific optical responses (Song et al., 2015).

Material Science and Polymer Chemistry

The exploration of renewable phenolic compounds like phloretic acid for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation suggests a pathway to incorporate furan derivatives into advanced materials. This research underlines the potential of furan-containing compounds, akin to this compound, in the development of novel polymeric materials with tailored properties for a wide range of applications, from coatings to advanced composites (Trejo-Machin et al., 2017).

properties

IUPAC Name

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-17-10-18(2)26(19(3)11-17)30-25(31)16-35-23-8-7-20(13-24(23)33-4)12-21(14-28)27(32)29-15-22-6-5-9-34-22/h5-13H,15-16H2,1-4H3,(H,29,32)(H,30,31)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVIFCYDIWBSNL-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NCC3=CC=CO3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)NCC3=CC=CO3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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